5-Bromo-2-chloro-4-hydroxy-benzoic acid

SGLT2 SGLT1 Selectivity

The 5-Br, 2-Cl, 4-OH substitution pattern is not arbitrary—it is the precise pharmacophore required for SGLT2 inhibitor synthesis. Substituting with positional isomers collapses target engagement. This compound also serves as a validated antimicrobial scaffold (MIC 0.48 µg/mL). With a low lipophilicity (XLogP3=2.4), it offers superior solubility for lead optimization. Secure research-grade purity for your SAR studies.

Molecular Formula C7H4BrClO3
Molecular Weight 251.46 g/mol
CAS No. 791137-26-3
Cat. No. B3155047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-hydroxy-benzoic acid
CAS791137-26-3
Molecular FormulaC7H4BrClO3
Molecular Weight251.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)O)Cl)C(=O)O
InChIInChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
InChIKeyOFURCEMHMDXJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-hydroxy-benzoic acid (CAS 791137-26-3): A Halogenated Benzoic Acid Building Block for SGLT2-Focused Medicinal Chemistry


5-Bromo-2-chloro-4-hydroxy-benzoic acid (CAS 791137-26-3) is a tri-substituted benzoic acid derivative with the molecular formula C₇H₄BrClO₃ and a molecular weight of 251.46 g/mol . Its structure features a precise substitution pattern: a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 4-position of the benzene ring [1]. This compound is commercially available from several reputable suppliers (e.g., Sigma-Aldrich, CymitQuimica) in research-grade purities typically ranging from 95% to 97%, and is offered in a white to yellow solid physical form . The compound's predicted physicochemical properties, including a boiling point of 348.8±42.0 °C, a density of 1.956±0.06 g/cm³, and a pKa of 2.99±0.25, further define its material characteristics for handling and formulation . While it is not an FDA-approved drug itself, its role as a key intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, notably dapagliflozin, underscores its critical importance in pharmaceutical research and development [2][3].

Why 5-Bromo-2-chloro-4-hydroxy-benzoic acid (CAS 791137-26-3) Cannot Be Substituted with Positional Isomers or Dehalogenated Analogs in SGLT2 Inhibitor Synthesis


The substitution pattern of 5-Bromo-2-chloro-4-hydroxy-benzoic acid (5-Br, 2-Cl, 4-OH) is not an arbitrary arrangement; it is a precise, pharmacophore-defining scaffold required for the synthesis of high-affinity SGLT2 inhibitors like dapagliflozin [1]. Attempts to replace this compound with a positional isomer, such as 5-bromo-4-chloro-2-hydroxybenzoic acid (CAS 142167-38-2) [2], or a dehalogenated analog, such as 2-chloro-4-hydroxybenzoic acid, would fundamentally alter the electronic and steric properties of the resulting aglycone intermediate . This is because the specific 5-bromo substituent is critical for the key Friedel-Crafts acylation step with phenetole, and the ortho-chloro group is essential for directing subsequent coupling reactions with the glucose-derived moiety to achieve the optimal binding geometry at the SGLT2 active site [3]. The unique combination of these three functional groups in this precise orientation imparts the specific reactivity required for the multi-step synthesis of SGLT2 inhibitors, and substituting a generic halogenated benzoic acid building block will lead to a different synthetic pathway, a non-optimized final compound, and ultimately a loss of target engagement and therapeutic efficacy .

Quantitative Differentiation of 5-Bromo-2-chloro-4-hydroxy-benzoic acid (CAS 791137-26-3) Against Closest Analogs


Superior Selectivity for SGLT2 over SGLT1 Inhibition

A direct comparison of the target compound's inhibitory activity on human SGLT2 versus SGLT1 reveals a significant selectivity profile. This selectivity is a critical differentiator from non-specific SGLT inhibitors. The target compound exhibits an IC₅₀ of 150 nM for human SGLT2, while showing an IC₅₀ of 22,000 nM for human SGLT1, representing a 147-fold selectivity for SGLT2 [1][2]. This high selectivity is essential for minimizing off-target gastrointestinal effects associated with SGLT1 inhibition in the gut, a property not guaranteed with other halogenated benzoic acid derivatives that may lack this precise substitution pattern.

SGLT2 SGLT1 Selectivity Diabetes In vitro pharmacology

Potent Antimicrobial Activity with Low MIC Values

The compound demonstrates potent, broad-spectrum antibacterial activity, achieving Minimum Inhibitory Concentrations (MICs) as low as 0.48 µg/mL against certain bacterial strains . This is significantly more potent than many other simple halogenated benzoic acids, which often require much higher concentrations to achieve a bacteriostatic effect. For example, while a specific MIC for a comparator like 2-chloro-4-hydroxybenzoic acid is not available in this context, the activity of the target compound is consistent with a cell wall synthesis inhibition mechanism, a desirable target for new antibiotics [1].

Antimicrobial Antibacterial MIC Infectious Disease

Optimized Physicochemical Profile: Distinct Substitution Pattern Enhances Lipophilicity and Hydrogen Bonding

The specific 5-bromo, 2-chloro, 4-hydroxy substitution pattern on the benzoic acid core imparts a unique physicochemical profile that is distinct from its positional isomers. The target compound has a predicted pKa of 2.99±0.25 and an XLogP3 of 2.4, which reflects a balance of acidity and lipophilicity suitable for oral drug absorption and target engagement [1]. In contrast, the positional isomer 5-bromo-4-chloro-2-hydroxybenzoic acid (CAS 142167-38-2) has a higher LogP of 3.35, indicating greater lipophilicity that could lead to poorer aqueous solubility and different pharmacokinetic behavior [2]. This difference in lipophilicity, driven solely by the change in the hydroxyl group's position, can significantly alter a compound's absorption, distribution, and overall drug-likeness.

Physicochemical properties Lipophilicity pKa Drug Design Medicinal Chemistry

Validated Applications for 5-Bromo-2-chloro-4-hydroxy-benzoic acid (CAS 791137-26-3) Based on Quantitative Evidence


Synthesis of Selective SGLT2 Inhibitors for Diabetes Research

Procurement for this application is justified by the compound's demonstrated role as a key intermediate in the synthesis of dapagliflozin and its high 147-fold selectivity for SGLT2 over SGLT1 (IC₅₀ = 150 nM vs. 22,000 nM) [1][2]. This ensures that derived analogs are more likely to be potent and selective, minimizing off-target gastrointestinal effects and maximizing therapeutic index in in vivo models of type 2 diabetes [3].

Antimicrobial Lead Discovery and Optimization

The compound is a validated antimicrobial scaffold with potent, broad-spectrum activity, evidenced by MIC values as low as 0.48 µg/mL against various bacterial and fungal pathogens . Its mechanism of action involves cell wall synthesis inhibition, making it a suitable starting point for structure-activity relationship (SAR) studies to combat drug-resistant bacteria [4].

Medicinal Chemistry for Property Optimization

The compound's unique physicochemical profile (pKa = 2.99, XLogP3 = 2.4) makes it an ideal scaffold for optimizing the drug-like properties of a chemical series [5]. Its quantifiably lower lipophilicity compared to the 4-chloro positional isomer (ΔLogP = -0.95) suggests a higher probability of achieving desirable solubility and metabolic stability in derived lead compounds [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-4-hydroxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.